(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
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Overview
Description
(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl halides.
Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction involving formaldehyde and ammonia or primary amines.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Hydroxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- (4-(2-Ethoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- (4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Uniqueness
(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is unique due to the presence of the methoxyethyl group, which imparts specific physicochemical properties such as increased solubility and stability. This makes it a valuable compound for various applications, distinguishing it from other similar triazole derivatives.
Properties
IUPAC Name |
[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.2ClH/c1-11-3-2-10-5-8-9-6(10)4-7;;/h5H,2-4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNLJKZODMGWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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